An In-depth Technical Guide to the Chemical Structure and Properties of Tipranavir (C31H33F3N2O5S)
An In-depth Technical Guide to the Chemical Structure and Properties of Tipranavir (C31H33F3N2O5S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).[1] Developed to combat drug-resistant strains of HIV-1, its unique chemical structure and mechanism of action set it apart from earlier peptidomimetic PIs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of Tipranavir, intended for professionals in the fields of virology, medicinal chemistry, and drug development.
Chemical Structure and Identifiers
Tipranavir is a synthetic organic molecule belonging to the class of 4-hydroxy-5,6-dihydro-2-pyrone sulfonamides.[2] It is a single stereoisomer with a specific (1R, 6R) configuration.[2]
| Identifier | Value |
| IUPAC Name | N-{3-[(1R)-1-[(2R)-6-hydroxy-4-oxo-2-(2-phenylethyl)-2-propyl-3,4-dihydro-2H-pyran-5-yl]propyl]phenyl}-5-(trifluoromethyl)pyridine-2-sulfonamide[3] |
| SMILES String | CCC[C@]1(CC(/O)=C(\C(=O)O1)--INVALID-LINK--c2cccc(NS(=O)(=O)c3ccc(cn3)C(F)(F)F)c2)CCc4ccccc4[3] |
| InChI Key | SUJUHGSWHZTSEU-FYBSXPHGSA-N[3] |
| CAS Number | 174484-41-4[3] |
| Molecular Formula | C31H33F3N2O5S[3] |
Physicochemical Properties
The physicochemical properties of Tipranavir are crucial for its formulation, absorption, and distribution within the body. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 602.67 g/mol | [3] |
| Melting Point | 86-89 °C | [3] |
| Solubility | Freely soluble in dehydrated alcohol and propylene (B89431) glycol; insoluble in aqueous buffer at pH 7.5. | [2][3] |
| logP | 6.9 | [3] |
| pKa (Strongest Acidic) | 5.96 | [4] |
| pKa (Strongest Basic) | -2.3 | [4] |
| Protein Binding | >99.9% | [1] |
Mechanism of Action
Tipranavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1] HIV-1 protease cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for the assembly of infectious virions.[1] By binding to the active site of the protease, Tipranavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1]
A key feature of Tipranavir's mechanism is its non-peptidic structure. This allows it to bind to the protease active site with fewer hydrogen bonds compared to peptidomimetic inhibitors, providing it with greater flexibility.[1] This flexibility is thought to enable Tipranavir to effectively inhibit protease enzymes from HIV strains that have developed resistance to other PIs.[1]
Caption: HIV-1 Protease Inhibition by Tipranavir.
Pharmacokinetics
The pharmacokinetic profile of Tipranavir is characterized by its co-administration with low-dose ritonavir (B1064), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes Tipranavir. This co-administration significantly increases the plasma concentrations and half-life of Tipranavir.
| Parameter | Value (with Ritonavir) | Source |
| Tmax (h) | 2.3 | [5] |
| Protein Binding | >99.9% | [1] |
| Metabolism | Primarily hepatic, via CYP3A4 | |
| Elimination Half-life (h) | 4.8 - 6.0 | [1] |
| Excretion | Feces (82.3%), Urine (4.4%) | [1] |
Pharmacodynamics
Tipranavir demonstrates potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to other protease inhibitors.[6] The 50% effective concentration (EC50) of Tipranavir in cell culture models of T-cell infection ranges from 0.03 to 0.07 µM.[1] Resistance to Tipranavir typically requires the accumulation of multiple mutations in the viral protease gene.[7]
Experimental Protocols
Detailed methodologies for key experiments are essential for the replication and validation of research findings. Below are summaries of protocols for critical assays used in the characterization of Tipranavir.
HIV-1 Protease Enzymatic Assay
Objective: To determine the inhibitory activity of Tipranavir against HIV-1 protease.
General Protocol Outline:
-
Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide containing a fluorophore and a quencher), assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0), Tipranavir stock solution in DMSO, and a fluorescence microplate reader.[8]
-
Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer, a specific concentration of the fluorogenic substrate, and varying concentrations of Tipranavir.[8]
-
The reaction is initiated by the addition of a pre-determined amount of recombinant HIV-1 protease.[8]
-
The mixture is incubated at a controlled temperature (e.g., 25°C).[8]
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths specific to the substrate).[8]
-
The rate of substrate cleavage is calculated from the increase in fluorescence.
-
The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.[8]
-
Antiviral Activity in Cell Culture
Objective: To determine the efficacy of Tipranavir in inhibiting HIV-1 replication in a cellular context.
General Protocol Outline:
-
Materials: A susceptible T-cell line (e.g., MT-2 or H9 cells), HIV-1 laboratory strain (e.g., HIV-1 IIIB), cell culture medium, fetal bovine serum, and Tipranavir stock solution.[9]
-
Assay Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are infected with a standardized amount of HIV-1.[9]
-
Immediately after infection, varying concentrations of Tipranavir are added to the wells.
-
The plates are incubated for a period of 5 to 7 days to allow for viral replication.[9]
-
The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant using an ELISA, or by assessing the cytopathic effect.[9]
-
The 50% effective concentration (EC50) is calculated as the concentration of Tipranavir that inhibits viral replication by 50%.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Tipranavir in a preclinical animal model.
General Protocol Outline:
-
Animals: Male Wistar rats are typically used.[10]
-
Dosing:
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[10]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.[2]
-
Bioanalysis: The concentration of Tipranavir in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the extent of Tipranavir binding to plasma proteins.
General Protocol Outline:
-
Materials: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (e.g., molecular weight cutoff of 8 kDa), human plasma, phosphate-buffered saline (PBS, pH 7.4), and Tipranavir stock solution.[4]
-
Assay Procedure:
-
The RED device consists of two chambers separated by the dialysis membrane.
-
One chamber is filled with human plasma spiked with a known concentration of Tipranavir.[4]
-
The other chamber is filled with PBS.[4]
-
The device is sealed and incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4 hours).[4]
-
After incubation, samples are taken from both the plasma and the buffer chambers.[4]
-
The concentration of Tipranavir in both samples is determined by LC-MS/MS.[4]
-
The percentage of protein binding is calculated based on the difference in concentrations between the two chambers.
-
Conclusion
Tipranavir remains a significant molecule in the study of HIV therapeutics, particularly in the context of drug resistance. Its unique chemical structure and favorable resistance profile have provided valuable insights for the design of next-generation antiretroviral agents. This technical guide has summarized the core chemical and pharmacological properties of Tipranavir, providing a foundational resource for researchers and drug development professionals.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parazapharma.com [parazapharma.com]
- 6. enamine.net [enamine.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability and pharmacokinetic model for ritonavir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. currentseparations.com [currentseparations.com]
